Cas no 3748-39-8 (2,5,8-trihydroxy-6-methoxy-2-methyl-2,3-dihydro-4H-benzo[g]chromen-4-one)
![2,5,8-trihydroxy-6-methoxy-2-methyl-2,3-dihydro-4H-benzo[g]chromen-4-one structure](https://it.kuujia.com/scimg/cas/3748-39-8x500.png)
3748-39-8 structure
Nome del prodotto:2,5,8-trihydroxy-6-methoxy-2-methyl-2,3-dihydro-4H-benzo[g]chromen-4-one
2,5,8-trihydroxy-6-methoxy-2-methyl-2,3-dihydro-4H-benzo[g]chromen-4-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,5,8-trihydroxy-6-methoxy-2-methyl-2,3-dihydro-4H-benzo[g]chromen-4-one
- 4H-Naphtho(2,3-b)pyran-4-one, 2,3-dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-
- 2,5,8-trihydroxy-6-methoxy-2-methyl-3H-benzo[g]chromen-4-one
- MLS000863579
- MLSMR
- SMR000440773
- Fonsecin
- I4J4MWF94J
- TMC-256B1
- O8-Demethylfonsecin B
- ACon0_001049
- Q27133340
- UNII-I4J4MWF94J
- CHEBI:64543
- 6-methoxy-2-methyl-2,5,8-tris(oxidanyl)-3H-benzo[g]chromen-4-one
- MEGxm0_000042
- 2,5,8-TRIHYDROXY-6-METHOXY-2-METHYL-2H,3H,4H-NAPHTHO[2,3-B]PYRAN-4-ONE
- A826144
- 3748-39-8
- 2,5,8-trihydroxy-6-methoxy-2-methyl-3H-benzo[g][1]benzopyran-4-one
- ACon1_002280
- SCHEMBL21638065
- TMC 256B1
- BDBM67437
- 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one, 9CI
- 2,5,8-Trihydroxy-6-methoxy-2-methyl-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-onato
- CHEMBL1391235
- NCGC00169993-02!2,5,8-trihydroxy-6-methoxy-2-methyl-3H-benzo[g]chromen-4-one
- NCGC00169993-01
- AKOS040734985
- Antibiotic TMC 256B1
- cid_216328
- DTXSID50958567
- HMS2269P19
-
- Inchi: InChI=1S/C15H14O6/c1-15(19)6-9(17)13-11(21-15)4-7-3-8(16)5-10(20-2)12(7)14(13)18/h3-5,16,18-19H,6H2,1-2H3
- Chiave InChI: FKCYENFBFZUSDP-UHFFFAOYSA-N
- Sorrisi: CC1(CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)O)OC)O)O
Proprietà calcolate
- Massa esatta: 290.07902
- Massa monoisotopica: 290.07903816g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 21
- Conta legami ruotabili: 1
- Complessità: 426
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.1
- Superficie polare topologica: 96.2Ų
Proprietà sperimentali
- Densità: 1.494
- Punto di ebollizione: 599.5°C at 760 mmHg
- Punto di infiammabilità: 230.8°C
- Indice di rifrazione: 1.695
- PSA: 96.22
2,5,8-trihydroxy-6-methoxy-2-methyl-2,3-dihydro-4H-benzo[g]chromen-4-one Letteratura correlata
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
3748-39-8 (2,5,8-trihydroxy-6-methoxy-2-methyl-2,3-dihydro-4H-benzo[g]chromen-4-one) Prodotti correlati
- 554435-83-5(Deferasirox (Fe3+ chelate))
- 712321-21-6(Benzenepropanoic acid, -amino-4-(1,1-dimethylethoxy)-, (R)-)
- 7727-73-3(Sodium Sulphate Decahydrate)
- 894414-82-5(Aminooxy-PEG5-Aminooxy)
- 1804934-16-4(1,2-Dibromo-3-difluoromethoxy-6-iodobenzene)
- 2680855-54-1(4,5-Dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid)
- 152560-63-9(2-Chloro-3-(oxiran-2-ylmethoxy)pyridine)
- 1223021-40-6(2,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide)
- 1808507-84-7(2-chloro-6-[1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carbonyl]pyrazine)
- 72323-47-8(1,3-Diazaspiro[4.5]decan-4-one, 2-thioxo-)
Fornitori consigliati
Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
